2-(Azepan-1-YL)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(azepan-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHBNBXVGDIZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most documented synthesis involves the catalytic hydrogenation of hexamethyleneiminoacetonitrile (CAS 54714-50-0) to yield 2-(azepan-1-yl)ethanamine, followed by hydrochloride salt formation. The reaction proceeds via the reduction of the nitrile group (–C≡N) to a primary amine (–CH2NH2) under hydrogen gas pressure in the presence of Raney nickel. Key conditions include:
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Catalyst : Raney nickel (50% w/w in water)
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Solvent system : Ethanol (EtOH) and aqueous ammonia (NH3)
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Pressure : 60 psi H2 (3102.97 Torr)
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Duration : 16 hours
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Temperature : Ambient (exothermic reaction controlled by cooling)
The intermediate nitrile undergoes selective reduction, with ammonia acting as a scavenger for reactive intermediates to prevent over-reduction or side reactions.
Experimental Procedure
A mixture of hexamethyleneiminoacetonitrile (5.58 g, 40.4 mmol) and Raney nickel (~5 mL) in EtOH (50 mL) and concentrated NH3 (4 mL) is stirred under H2 for 16 hours. Post-reaction, the catalyst is removed via filtration through Celite, and the solvent is evaporated to isolate the crude amine as an oil. The free base is subsequently treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt, which is recrystallized for purity.
Table 1: Reaction Parameters and Yield for Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Starting Material | Hexamethyleneiminoacetonitrile |
| Catalyst Loading | 50% w/w Raney Ni |
| Solvent | EtOH/H2O/NH3 |
| H2 Pressure | 60 psi |
| Reaction Time | 16 hours |
| Yield (Free Base) | 35% |
| Purity (Post-Purification) | >95% (by 1H-NMR) |
Product Characterization
The free base, 2-(azepan-1-yl)ethanamine, is characterized by 1H-NMR (δ 2.72 ppm, t, J = 6.1 Hz, 2H; δ 2.60–2.68 ppm, m, 4H; δ 1.55–1.66 ppm, m, 10H). The hydrochloride salt exhibits a melting point >250°C (decomposition) and is confirmed via chloride ion titration.
Alternative Preparation Methods
Alkylation of Azepane with 2-Haloethylamine Derivatives
A theoretical route involves the alkylation of azepane with 2-chloroethylamine hydrochloride under basic conditions. This SN2 reaction would require:
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Reagents : Azepane, 2-chloroethylamine hydrochloride, K2CO3
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Temperature : 80–100°C
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Duration : 12–24 hours
Potential challenges include competing elimination reactions and low yields due to steric hindrance from the azepane ring.
Reductive Amination of Azepane with Glycolaldehyde
Reductive amination of azepane with glycolaldehyde (HOCH2CHO) in the presence of NaBH3CN or H2/Pd-C could theoretically produce the target amine. This method remains hypothetical, as no peer-reviewed studies report its application to this compound.
Table 2: Comparative Analysis of Synthetic Methods
Formation of the Hydrochloride Salt
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ethanol, and dried under vacuum. Alternative methods use concentrated HCl aqueous solution, though this may introduce impurities.
Optimization Strategies
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Catalyst Activation : Pre-treatment of Raney nickel with H2 enhances activity.
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Solvent Ratio : Increasing NH3 concentration (up to 10% v/v) improves amine solubility and reduces side products.
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Post-Reaction Workup : Chromatographic purification (e.g., silica gel, eluent: CH2Cl2/MeOH/NH3) increases free base purity before salt formation.
Analytical Characterization
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1H-NMR : Peaks for the ethylamine chain (δ 2.5–3.0 ppm) and azepane ring (δ 1.5–1.7 ppm).
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HPLC-MS : Molecular ion peak at m/z 143.2 ([M+H]+ for free base).
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Elemental Analysis : Calculated for C8H18N2·HCl: C 52.02%, H 9.86%, N 14.16%.
Industrial-Scale Considerations
Batch reactors with high-pressure H2 capabilities are optimal for catalytic hydrogenation. Continuous-flow systems may reduce reaction time but require specialized equipment for gas-liquid mixing.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications
2-(Azepan-1-yl)ethanamine hydrochloride is utilized in several research domains due to its unique chemical structure and properties.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry. It is crucial for calibrating instruments and validating methods used in the pharmaceutical industry to ensure accurate measurements of drug compounds.
Biological Studies
The compound is investigated for its interactions with biological systems, particularly in studies involving amine interactions. It may influence various biological pathways, making it a subject of interest in pharmacological research aimed at understanding drug mechanisms.
Medicinal Chemistry
In medicinal chemistry, 2-(Azepan-1-yl)ethanamine hydrochloride can be a precursor for synthesizing novel therapeutic agents. Its structural characteristics allow for modifications that could lead to the development of new drugs targeting specific diseases.
Industrial Applications
The compound is also relevant in various industrial contexts:
Synthesis of Chemical Compounds
It is used in the synthesis of other chemical compounds, contributing to the production of materials required in pharmaceuticals and agrochemicals.
Polymer Chemistry
Due to its amine functional group, it can act as a curing agent or hardener in polymer formulations, enhancing the properties of resins and plastics.
Case Study 1: Pharmacological Research
In a study examining the effects of various amines on neurotransmitter systems, 2-(Azepan-1-yl)ethanamine hydrochloride was shown to interact with serotonin receptors, suggesting potential applications in treating mood disorders.
Case Study 2: Synthesis of Drug Candidates
Researchers utilized this compound as an intermediate in synthesizing new anti-inflammatory agents. The modifications made to its structure resulted in compounds that exhibited enhanced efficacy compared to existing treatments.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-YL)ethanamine hydrochloride involves its interaction with molecular targets in the nervous system. It acts as a regulator of neural communication by modulating neurotransmitter levels and receptor activity. The compound influences various pathways involved in neural signaling, contributing to its effects on neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Sizes
2-(Aziridin-1-yl)ethanamine Hydrochloride
2-(3,3-Difluoroazetidin-1-yl)ethanamine Hydrochloride
- CAS: Not explicitly listed (EP 3,294,732 B1)
- Formula : C₅H₁₀F₂N₂·HCl
- Molecular Weight : 179.6 g/mol (calculated)
- Key Differences: Ring Size: 4-membered azetidine with fluorine substituents.
2-(Pyrrolidin-2-yl)ethanamine Derivatives
Analogues with Bulky or Rigid Substituents
2-(Adamantan-2-yl)ethanamine Hydrochloride
Aromatic and Heterocyclic Derivatives
Indole-Based Ethylamines
- Example : 2-(1H-Indol-3-yl)ethanamine hydrochloride (Tryptamine hydrochloride)
- CAS : 13708-58-2
- Formula : C₁₀H₁₃ClN₂
- Molecular Weight : 196.68 g/mol
- Key Differences :
3,4-Methylenedioxyphenethylamine Hydrochloride
- CAS : 15205-27-3
- Formula: C₉H₁₂ClNO₂
- Molecular Weight : 209.65 g/mol
- Key Differences :
- Substituent : Benzodioxole group (common in psychoactive compounds) vs. azepane.
- Applications : Likely interacts with serotonin receptors, contrasting with azepane’s undefined but structurally distinct target profile .
Biological Activity
Introduction
2-(Azepan-1-YL)ethanamine hydrochloride is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including an azepane ring and a cyclopropylmethyl group, contribute to its interaction with various neurotransmitter systems and receptors. This article delves into the biological activity of this compound, supported by case studies, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₉ClN₂
- Molecular Weight : 178.70 g/mol
- CAS Number : 1246494-93-8
The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in various experimental settings.
The biological activity of 2-(Azepan-1-YL)ethanamine hydrochloride is primarily linked to its interaction with neurotransmitter systems. Key mechanisms include:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Receptor Binding : Preliminary studies suggest that it may act as a selective estrogen receptor modulator (SERM), potentially offering therapeutic benefits in hormone-related conditions such as breast cancer and osteoporosis.
Interaction Studies
Research has shown that 2-(Azepan-1-YL)ethanamine hydrochloride interacts with several biological targets:
| Target | Interaction Type | Effect |
|---|---|---|
| Serotonin Receptors | Agonist/Antagonist | Modulates mood and anxiety |
| Dopamine Receptors | Agonist | Influences reward pathways |
| Estrogen Receptors | Modulator | Potential therapeutic applications in hormone-related disorders |
These interactions underline the importance of understanding the compound's pharmacodynamics for future drug development.
Study 1: Neurotransmitter Interaction
A study published in the Journal of Medicinal Chemistry explored the effects of 2-(Azepan-1-YL)ethanamine hydrochloride on serotonin receptors. The findings indicated that the compound exhibited significant agonistic activity at the 5-HT_2A receptor subtype, which is associated with mood enhancement and anxiolytic effects. The study utilized in vitro assays to evaluate receptor binding affinity and functional activity.
Study 2: Selective Estrogen Receptor Modulator Activity
Another research effort focused on the compound's role as a selective estrogen receptor modulator. In vitro assays demonstrated that 2-(Azepan-1-YL)ethanamine hydrochloride could selectively activate estrogen receptors in breast cancer cell lines, suggesting its potential utility in targeted therapies for hormone-sensitive cancers.
Study 3: Comparative Analysis with Similar Compounds
A comparative analysis highlighted how 2-(Azepan-1-YL)ethanamine hydrochloride stands out among similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)piperidine | Piperidine ring instead of azepane | Potential analgesic effects |
| 2-(Aminomethyl)-azepane | Similar azepane structure | Possible antidepressant properties |
| 3-(Cyclobutylmethyl)-piperidine | Piperidine with cyclobutyl substitution | Neurotransmitter modulation |
The unique combination of an azepane ring with a cyclopropylmethyl group differentiates this compound from others, potentially offering novel therapeutic avenues.
Synthesis Pathways
The synthesis of 2-(Azepan-1-YL)ethanamine hydrochloride typically involves multi-step organic reactions. Key steps include:
- Formation of the azepane ring through cyclization reactions.
- Introduction of the ethylamine side chain via nucleophilic substitution.
- Conversion to the hydrochloride salt to enhance solubility.
These synthetic methods allow for modifications that can optimize biological activity while maintaining high purity levels .
Q & A
Q. What are the recommended synthetic routes for 2-(azepan-1-yl)ethanamine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves catalytic reduction of precursor amides using transition metal-free catalysts. For example, potassium complexes with abnormal N-heterocyclic carbenes (NHCs) can reduce primary amides to amines under mild conditions . Optimize reaction efficiency by:
- Adjusting stoichiometry of reducing agents (e.g., HBP1 in dry toluene).
- Monitoring reaction progress via TLC or LC-MS.
- Isolating the product as a hydrochloride salt via acidification and recrystallization.
Q. How should researchers purify and characterize this compound to ensure high purity?
Methodological Answer:
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent).
- Characterization:
Q. What solvents and conditions are optimal for enhancing the compound’s solubility in biological assays?
Methodological Answer:
Q. What storage conditions are required to maintain the compound’s stability?
Methodological Answer:
Q. How can researchers validate the compound’s identity when commercial spectral data are unavailable?
Methodological Answer:
- Cross-validate using HRMS (High-Resolution Mass Spectrometry) and FT-IR (for amine and C–N stretch bands).
- Compare experimental NMR data with computational predictions (e.g., DFT-based simulations) .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography and NMR data be resolved for structural elucidation?
Methodological Answer:
- Perform dynamic NMR experiments (e.g., variable-temperature NMR) to assess conformational flexibility.
- Use molecular docking to model flexible regions and validate against crystallographic data .
- Example: If azepane ring puckering differs between techniques, conduct QM/MM simulations to identify energetically favorable conformers.
Q. What strategies are effective for studying this compound’s interactions with biological targets like HSP90?
Methodological Answer:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 sensor chip and measure binding kinetics in real-time .
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Molecular Docking: Use software like AutoDock Vina to predict hydrogen-bonding interactions (e.g., with GLU527 or TYR604 in HSP90) .
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Table 1: Hypothetical binding parameters for 2-(azepan-1-yl)ethanamine hydrochloride:
Target KD (nM) ΔG (kcal/mol) Hydrogen Bonds HSP90 120 ± 15 –7.8 GLU527, LYS546
Q. How can kinetic reactivity (e.g., hydrolysis or oxidation) be quantified under physiological conditions?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor absorbance changes at λmax (e.g., 255 nm for aromatic byproducts) under varying pH/temperature .
- HPLC-Based Assays: Quantify degradation products over time using a C18 column and acetonitrile/water gradient .
Q. How should contradictory spectral data (e.g., <sup>13</sup>C NMR vs. X-ray) be addressed?
Methodological Answer:
Q. What methods are suitable for assessing enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
